REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C[C:10]1[CH:15]=[CH:14][C:13](N)=[C:12]([N+]([O-])=O)[C:11]=1[OH:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>N.O>[CH:7]1[C:2](=[N:1][C:14]2[CH:13]=[CH:12][C:11]([OH:20])=[CH:10][CH:15]=2)[CH:3]=[CH:4][C:5](=[O:8])[CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
ammonium persulfate
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The agitation is maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
after which the indophenol which has precipitated in the form of its ammonium salt
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
The thus recovered crude product
|
Type
|
ADDITION
|
Details
|
is treated with water to which
|
Type
|
ADDITION
|
Details
|
has been added acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |